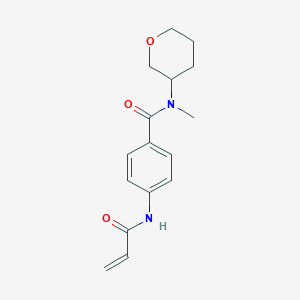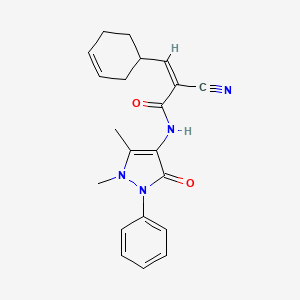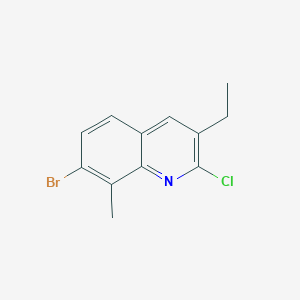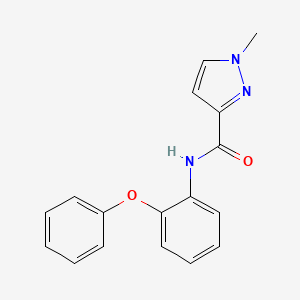
1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Experimental and Theoretical Studies
Pyrazole derivatives are often explored through both experimental and theoretical studies to understand their chemical properties and reactivity. For example, the functionalization reactions of pyrazole derivatives have been studied to explore their potential in synthesizing new chemical entities with diverse biological activities. The research conducted by İ. Yıldırım and F. Kandemirli (2006) on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols highlights the synthetic versatility of pyrazole derivatives, leading to compounds with potential pharmacological applications (Yıldırım & Kandemirli, 2006).
Synthesis and Biological Activities
The synthesis and evaluation of biological activities of pyrazole derivatives are a significant area of research. Studies like the one by Ashraf S. Hassan et al. (2014), which focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrate the potential of these compounds in developing new therapeutic agents with antitumor activities (Hassan, Hafez, & Osman, 2014).
Antifungal and Antimicrobial Applications
The antifungal and antimicrobial properties of pyrazole derivatives are also of significant interest. For instance, the study by Zhou Wen-ming (2011) on the synthesis and antifungal activity of 1-methyl-3-difluoromethyl-4-pyrazole-carboxamide derivatives showcases the application of these compounds in developing new antifungal agents with potential agricultural uses (Wen-ming, 2011).
Molecular Docking and Structure-Activity Relationships
Research into the molecular docking and structure-activity relationships of pyrazole derivatives, such as the work by Shijie Du et al. (2015), provides insights into the design of compounds with enhanced biological activities. Their study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and their antifungal activities against phytopathogenic fungi illustrates the potential of pyrazole derivatives in crop protection (Du et al., 2015).
Eigenschaften
IUPAC Name |
1-methyl-N-(2-phenoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-12-11-15(19-20)17(21)18-14-9-5-6-10-16(14)22-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRMYRYUVOLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2652068.png)

![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652071.png)
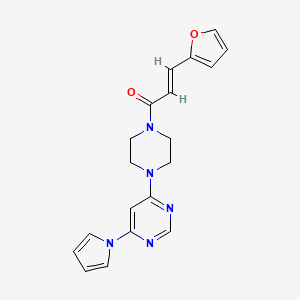

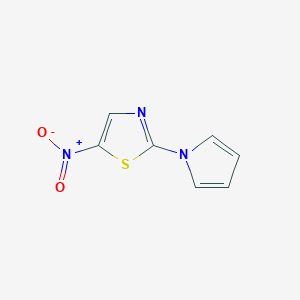
![3'-(2-methylpropyl)-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2652075.png)
![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)
